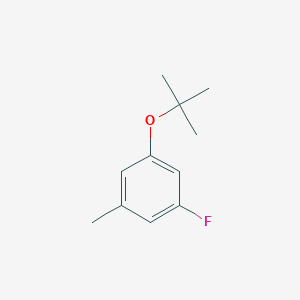

3-(tert-Butoxy)-5-fluorotoluene

Descripción

3-(tert-Butoxy)-5-fluorotoluene is a substituted toluene derivative featuring a tert-butoxy (–O–C(CH₃)₃) group at the 3-position and a fluorine atom at the 5-position of the aromatic ring. This compound combines steric bulk from the tert-butoxy group with the electron-withdrawing nature of fluorine, creating a unique electronic and spatial profile. Such properties make it valuable in pharmaceutical and materials chemistry, particularly as an intermediate for synthesizing complex molecules. Its meta-substitution pattern further influences reactivity, directing subsequent chemical modifications .

Propiedades

Fórmula molecular |

C11H15FO |

|---|---|

Peso molecular |

182.23 g/mol |

Nombre IUPAC |

1-fluoro-3-methyl-5-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C11H15FO/c1-8-5-9(12)7-10(6-8)13-11(2,3)4/h5-7H,1-4H3 |

Clave InChI |

GMHWLPLXOJATBE-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=C1)F)OC(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxy)-5-fluorotoluene typically involves the introduction of the tert-butoxy group and the fluorine atom onto the toluene ring. One common method involves the reaction of 3-bromo-5-fluorotoluene with tert-butyl alcohol in the presence of a base such as potassium tert-butoxide. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high purity and yield in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

3-(tert-Butoxy)-5-fluorotoluene undergoes various chemical reactions, including:

Substitution Reactions: The tert-butoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group on the toluene ring can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The fluorine atom can be reduced under specific conditions to yield the corresponding hydrocarbon.

Common Reagents and Conditions

Potassium tert-butoxide: Used as a base in substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted toluenes can be formed.

Oxidation Products: Carboxylic acids or aldehydes derived from the oxidation of the methyl group.

Reduction Products: Hydrocarbons resulting from the reduction of the fluorine atom.

Aplicaciones Científicas De Investigación

3-(tert-Butoxy)-5-fluorotoluene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Incorporated into polymers and other materials to impart specific properties.

Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 3-(tert-Butoxy)-5-fluorotoluene involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group, while the fluorine atom can influence the compound’s reactivity and stability. The pathways involved in its reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2.1. Substituted Toluenes with Alkoxy and Halogen Groups

- 3-Methoxy-5-fluorotoluene: Replacing tert-butoxy with methoxy (–OCH₃) reduces steric hindrance, increasing solubility in polar solvents. However, the smaller methoxy group offers less protection against nucleophilic attack compared to tert-butoxy. Fluorine’s electron-withdrawing effect is more pronounced here due to reduced steric shielding .

3-Ethoxy-5-fluorotoluene :

Ethoxy (–OCH₂CH₃) provides intermediate steric bulk between methoxy and tert-butoxy. Its longer alkyl chain enhances lipophilicity but may reduce metabolic stability compared to tert-butoxy derivatives.

| Property | 3-(tert-Butoxy)-5-fluorotoluene | 3-Methoxy-5-fluorotoluene | 3-Ethoxy-5-fluorotoluene |

|---|---|---|---|

| Molecular Weight (g/mol) | ~182.2 | ~140.1 | ~154.2 |

| Steric Bulk | High | Low | Moderate |

| Solubility in Water | Low | Moderate | Low |

| Metabolic Stability | High (due to tert-butyl) | Moderate | Moderate |

2.2. Positional Isomers

- 4-(tert-Butoxy)-3-fluorotoluene: Moving the tert-butoxy group to the para position alters electronic effects.

- This configuration may also hinder electrophilic substitution reactions at the aromatic ring .

2.3. Fluorinated Aromatics with tert-Butoxy Groups in Other Scaffolds

- 5-Fluoro-2,3-disubstituted-4-pyrimidinones (e.g., from ): Pyrimidine cores with fluorine and alkoxy groups exhibit antitumor activity, as seen in 5-fluorouracil derivatives. While this compound lacks a pyrimidine ring, its tert-butoxy group may similarly enhance lipophilicity for membrane penetration, though biological activity is scaffold-dependent .

Bicyclic tert-Butoxycarbonyl (Boc) Derivatives (e.g., CAS 927679-54-7 from ):

Boc-protected bicyclic compounds (e.g., azabicyclohexanes) share steric shielding from tert-butyl groups but differ in reactivity. The Boc group (a carbamate) is acid-labile, whereas the tert-butoxy ether in toluene is more stable under acidic conditions .

2.4. Non-Fluorinated tert-Butoxy Toluenes

- 3-(tert-Butoxy)toluene :

Absence of fluorine reduces electron-withdrawing effects, making the aromatic ring more reactive toward electrophiles. This compound may exhibit higher volatility and lower polarity than its fluorinated analog.

Key Research Findings

- Synthetic Utility :

The tert-butoxy group in this compound acts as a directing group in cross-coupling reactions, though steric hindrance may slow kinetics compared to smaller alkoxy substituents. - Biological Relevance :

While fluorinated pyrimidines in show antitumor activity, toluene derivatives like this compound are less likely to directly inhibit enzymes like thymidylate synthase. However, their stability and lipophilicity make them valuable intermediates in drug design . - Stability: The tert-butoxy group enhances resistance to oxidative degradation compared to benzyloxy or allyloxy groups, as seen in ’s hydrogenolysis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.